3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of phenylhydrazine with methyl isocyanate under controlled conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar biological activities.
3-Methyl-4-nitro-1,2,5-oxadiazole: A related compound with different substituents and properties.
Uniqueness
3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
879-60-7 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-11-9(12)13-8(10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
JBDTUVFVJKCGHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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